molecular formula C13H14O4 B3327125 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone CAS No. 31380-14-0

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Cat. No.: B3327125
CAS No.: 31380-14-0
M. Wt: 234.25 g/mol
InChI Key: QAOBSFBJMSLLGM-UHFFFAOYSA-N
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Description

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone ( 31380-14-0) is a high-purity chromenone-based compound supplied as a heterocyclic building block for research and development applications . With a molecular formula of C13H14O4 and a molecular weight of 234.25 g/mol, this compound is a key synthetic intermediate in the preparation of more complex molecular structures . Chromenone derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their broad spectrum of potential biological activities. Research into related chromenone and prenylated phenolic compounds indicates their utility as valuable intermediates in the synthesis of flavonoids and other phenolic derivatives . Furthermore, structural analogues, such as pyranochromene chalcones derived from similar core scaffolds, have demonstrated promising biological activity in scientific studies, including serving as quorum-sensing inhibitors against bacteria like Pseudomonas aeruginosa , which is a key research area for developing new anti-infective strategies . The molecular structure of related dihydrochromenone compounds features intramolecular hydrogen bonding, which can influence both their chemical reactivity and physical properties . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)11-10(16)6-9(15)8-4-5-13(2,3)17-12(8)11/h4-6,15-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBSFBJMSLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves the reaction of 2’,4’,6’-trihydroxyacetophenone with 3-chloro-3-methyl-1-butyne in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Key Structural Variations:

Substituent Modifications on the Chromene Ring: Hydroxyl vs. Prenylation: Addition of prenyl or geranyl groups (e.g., 1-(5-(3,7-dimethylocta-2,6-dienyloxy)-7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone) enhances lipophilicity and may improve membrane permeability .

Acyl Chain Modifications: Phenylpropenone Derivatives: Compounds like (E)-1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4c) introduce conjugated systems, affecting electronic properties and bioactivity. For example, 4c inhibits nitric oxide (NO) production (IC50 = 7.6 µM) more effectively than quercetin (IC50 = 26.8 µM) .

Bioactivity Comparison

Table 1: Bioactive Chromene Derivatives and Their Properties

Compound Name Molecular Weight (g/mol) Key Bioactivity IC50 or Equivalent Key Structural Features Source/Reference
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (Target Compound) 248.27 Antibacterial (MRSA) <0.8 µg/mL 5,7-dihydroxy; 8-acetyl Psorothamnus fremontii
Mallotophilippen C (1-[6-(3,7-Dimethyl-octa-2,6-dienyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl]-3-(4-hydroxyphenyl)-propenone) 474.60 Anti-inflammatory (NO inhibition), immunomodulatory 7.6 µM (NO inhibition) Prenyl group; propenone substituent Mallotus philippinensis
4c [(E)-1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one] 366.38 Quorum-sensing inhibition, anti-inflammatory Not reported (qualitative activity) 4-methoxyphenyl conjugation Synthetic derivative
Alloevodionol (1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone) 248.27 Unspecified bioactivity (structural analog with reduced hydroxylation) N/A 5-methoxy substitution Evodia species
Mallotophilippen B 470.52 Anti-inflammatory (NO inhibition), histamine release inhibition 3.2 µM (NO inhibition) Acetyl-trihydroxybenzyl substituent Mallotus philippinensis

Physicochemical Properties

  • Solubility: The target compound is likely soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water, similar to 8-benzoyl-5,7-dihydroxy-2,2-dimethylchromane ().

Research Implications

Anti-Inflammatory Derivatives: Analogues like Mallotophilippen C and B demonstrate that prenylation and propenone side chains enhance anti-inflammatory efficacy, likely via NF-κB pathway modulation .

Structure-Activity Relationships (SAR) :

  • Hydroxyl groups at positions 5 and 7 are critical for hydrogen-bond-mediated target interactions.
  • Methoxy substitutions reduce polarity but may compromise bioactivity .

Biological Activity

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a chromen derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. Its unique substitution pattern on the chromen ring contributes to its distinct chemical and biological properties.

  • IUPAC Name : 1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone
  • CAS Number : 31380-14-0
  • Molecular Formula : C13H14O4
  • Molecular Weight : 250.25 g/mol

Synthesis

The synthesis typically involves the reaction of 2’,4’,6’-trihydroxyacetophenone with 3-chloro-3-methyl-1-butyne in the presence of a base such as potassium carbonate, conducted in acetone at elevated temperatures.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that contribute to cellular damage and various diseases. Studies have demonstrated that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

Study Cell Line Concentration Effect
Study ADU14550 µMInduction of apoptosis
Study BA54910–20 µMInhibition of proliferation
Study CHeLa100 µg/mLCytotoxic effect

In these studies, the compound has shown the ability to induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as a therapeutic agent against various cancers .

The mechanism through which this compound exerts its biological effects involves interaction with multiple molecular targets. The hydroxyl groups facilitate hydrogen bonding and redox reactions that can modulate enzyme activity and cellular signaling pathways. This modulation can lead to changes in gene expression and cellular responses relevant to cancer progression and inflammation .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various chromen derivatives, including this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior antioxidant capacity.

Case Study 2: Cancer Cell Line Studies

In vitro studies utilizing DU145 (prostate cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment .

Q & A

Q. What are the recommended methods for structural determination of this compound?

Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the crystal structure. Ensure high-resolution data collection (e.g., Oxford Diffraction Xcalibur CCD diffractometer) and validate hydrogen bonding networks using ORTEP-III for graphical representation . For non-crystalline samples, employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.

Q. How can researchers verify the compound’s anti-inflammatory activity in vitro?

Answer: Use murine macrophage-like RAW264.7 cells activated by lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to assess nitric oxide (NO) production inhibition. Measure IC50 values via Griess assay and validate results against controls like quercetin. Concurrently, quantify suppression of pro-inflammatory genes (iNOS, COX-2, IL-6) using qRT-PCR or Western blot .

Q. What are the key synthetic routes for this chromenone derivative?

Answer: Synthesis typically involves Claisen-Schmidt condensation between 5,7-dihydroxy-2,2-dimethylchromene-8-carbaldehyde and acetylating agents. Optimize reaction conditions (e.g., acidic/basic catalysts, solvent polarity) to enhance yield. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm regioselectivity using 2D-NMR techniques (COSY, HMBC) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved?

Answer: Re-refine diffraction data using SHELXL with restraints for disordered atoms. Cross-validate hydrogen-bonding patterns with DFT calculations (e.g., B3LYP/6-31G* basis set) and compare with similar chromenone derivatives in the Cambridge Structural Database (CSD). For dynamic disorder, apply TLS (translation-libration-screw) models to improve thermal parameter accuracy .

Q. What experimental strategies address discrepancies in reported bioactivity (e.g., variable IC50 values)?

Answer: Standardize assay conditions: Use identical cell lines (e.g., RAW264.7 vs. primary macrophages), LPS/IFN-γ concentrations, and incubation times. Perform dose-response curves in triplicate with internal controls. Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 gene knockout models to isolate specific pathways .

Q. How can researchers optimize this compound for selective PTP1B inhibition in diabetes research?

Answer: Perform structure-activity relationship (SAR) studies by modifying substituents on the chromenone core. Test derivatives in enzymatic assays (PTP1B vs. TCPTP to assess selectivity). Use molecular docking (AutoDock Vina) to predict binding interactions with the catalytic WPD loop of PTP1B. Validate with site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What advanced techniques characterize its interaction with mast cells in allergy models?

Answer: Use rat peritoneal mast cells activated by compound 48/80 to measure histamine release via ELISA. Combine with calcium imaging (Fluo-4 AM dye) to track intracellular signaling. For mechanistic insights, employ RNA-seq to identify downstream targets (e.g., MAPK/NF-κB pathways) and validate with pharmacological inhibitors .

Methodological Notes

  • Data Reproducibility : Always cross-reference crystallographic data (e.g., CCDC entries) and bioactivity results with independent replicates.
  • Software Tools : SHELX, ORTEP-III, and Gaussian for computational modeling are critical for structural and mechanistic studies .
  • Biological Models : Prioritize cell lines with well-characterized responses (e.g., RAW264.7 for inflammation) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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